molecular formula C8H8N2O B3059390 4-(2-Hydroxyethyl)pyridine-2-carbonitrile CAS No. 99584-77-7

4-(2-Hydroxyethyl)pyridine-2-carbonitrile

Cat. No.: B3059390
CAS No.: 99584-77-7
M. Wt: 148.16 g/mol
InChI Key: ZVOORVBWJBCNIN-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxyethyl group at the fourth position and a carbonitrile group at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2-Hydroxyethyl)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also act as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Safety and Hazards

“4-(2-Hydroxyethyl)pyridine-2-carbonitrile” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the hydroxyethyl group.

Another method involves the reaction of 2-pyridinecarbonitrile with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction also proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-oxoethyl)pyridine-2-carbonitrile.

    Reduction: The carbonitrile group can be reduced to form an amine group, resulting in the formation of 4-(2-hydroxyethyl)pyridine-2-amine.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: 4-(2-oxoethyl)pyridine-2-carbonitrile

    Reduction: 4-(2-hydroxyethyl)pyridine-2-amine

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile depends on its specific application. In biochemical assays, it can act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In coordination chemistry, it can form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Similar structure but lacks the hydroxyethyl group.

    4-(2-Hydroxyethyl)pyridine: Similar structure but lacks the carbonitrile group.

    4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile: Similar structure with an additional methylamino group.

Uniqueness

4-(2-Hydroxyethyl)pyridine-2-carbonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(2-hydroxyethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-8-5-7(2-4-11)1-3-10-8/h1,3,5,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOORVBWJBCNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624740
Record name 4-(2-Hydroxyethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-77-7
Record name 4-(2-Hydroxyethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-hydroxyethyl)-pyridine is oxidized to 4-(2-hydroxyethyl)-pyridine-N-oxide which is in turn treated with trimethylsilyl cyanide to yield 4-(2-hydroxyethyl)-2-cyanopyridine which is converted to ethyl 4-(2-hydroxyethyl)-2-pyridine carboxylate and then hydrogenated to yield ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
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4-(2-hydroxyethyl)-pyridine-N-oxide
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Synthesis routes and methods II

Procedure details

4-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-cyanopyridine (12.8 g, 48.8 mmol) and a solution of tetrabutylammonium fluoride (1 M in THF, 73 mL, 73 mmol) were charged to a round bottom flask and stirred at room temperature overnight. The mixture was diluted with water and ethyl acetate. The layers were separated and the water layer extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (SiO2, 50:1 CH2Cl2: methanol) to provide 2-cyano-4-(2-hydroxyethyl)pyridine (4.4 g, 61%) as an off white solid.
Name
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-cyanopyridine
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12.8 g
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73 mL
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Synthesis routes and methods III

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
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Synthesis routes and methods IV

Procedure details

4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine-2-carbonitrile (6.5 g, 24.8 mmol) obtained in Step 3 was dissolved in THF (100 mL), then a TBAF-THF solution (1.00 mol/L, 49.6 mL, 49.6 mmol) was added thereto, followed by stirring at room temperature for 10 hours. After completion of the reaction was confirmed by thin-layer chromatography, the reaction mixture was concentrated under reduced pressure. The concentrate was diluted with ethyl acetate, water was added thereto, and the mixture was separated into organic layer and aqueous layer. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give 4-(2-hydroxyethyl)pyridine-2-carbonitrile (2.53 g, yield 69%).
Name
4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine-2-carbonitrile
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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49.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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